5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide
Description
5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with an ethyl group and at position 3 with an N-methyl carboxamide moiety. The 1,2,4-oxadiazole scaffold is widely studied for its metabolic stability, hydrogen-bonding capacity, and applications in medicinal and agrochemical research.
Properties
CAS No. |
918814-23-0 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-3-4-8-5(9-11-4)6(10)7-2/h3H2,1-2H3,(H,7,10) |
InChI Key |
DDNLHMQENOBTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of an amidoxime with a carboxylic acid derivative. One common method includes the reaction of an amidoxime with an ester or acid chloride in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of oxadiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Drug Discovery
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide, in drug discovery:
- Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide have been evaluated for their ability to induce apoptosis in cancer cells by activating caspase pathways. In vitro studies demonstrated that these compounds can increase the expression of tumor suppressor genes like p53, leading to enhanced anticancer activity .
- Carbonic Anhydrase Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), which are important targets in cancer therapy. Some analogs exhibited nanomolar potency against specific isoforms of CA associated with cancer progression .
Anti-inflammatory Properties
Research indicates that oxadiazole derivatives can possess anti-inflammatory properties. Compounds structurally related to 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide have shown efficacy in reducing inflammation in preclinical models . This suggests potential applications in treating inflammatory diseases.
Pesticide Development
5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide has potential applications in agriculture as a pesticide or fungicide:
- Fungicidal Activity : Studies have indicated that oxadiazole derivatives can exhibit fungicidal properties against various plant pathogens. The mechanism often involves disrupting fungal cell membrane integrity or inhibiting key metabolic pathways .
- Plant Growth Regulators : Some compounds within this class have been identified as plant growth regulators that can enhance plant resilience against biotic stressors . This could lead to improved crop yields and reduced reliance on traditional chemical pesticides.
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
Mechanism of Action
The mechanism of action of 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide and its analogs:
Substituent Effects on Stability and Reactivity
- Position 5 Substituents: Ethyl (Target Compound): A simple alkyl group providing moderate electron-donating effects and lipophilicity. Phenyl : Introduces aromaticity and bulkiness, influencing crystal packing and stability. Dichlorophenoxymethyl : Bulky and electron-withdrawing, likely enhancing environmental persistence and bioavailability.
- N-(2-Hydroxyethyl) : Enhances water solubility via hydrogen bonding but increases photodegradation susceptibility.
Biological Activity
5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of an ethyl group at the 5-position and a methyl group at the nitrogen atom contributes to its unique properties. The molecular formula is with a molecular weight of approximately 157.15 g/mol.
Anticancer Activity
Research indicates that compounds within the oxadiazole family exhibit significant anticancer activity. 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide has shown promise in various studies:
- Cytotoxic Effects : Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including leukemia and breast cancer. For instance, it has been reported to induce apoptosis in cancer cells, potentially through mechanisms involving p53 modulation and caspase activation .
- Inhibitory Potency : A comparative analysis of oxadiazole derivatives revealed that 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide exhibits inhibitory activity against key enzymes involved in tumor proliferation. For example, it was found to inhibit human deacetylase sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are crucial for cancer cell survival .
Case Study: Antitumor Activity Evaluation
A recent study evaluated the antitumor activity of various oxadiazole derivatives against multiple human tumor cell lines. The results indicated that 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide exhibited an IC50 value of approximately 12.5 µM against human breast cancer cells (MCF7) and 15.0 µM against colon cancer cells (HCT116). These values suggest moderate potency compared to standard chemotherapeutic agents .
Antimicrobial Activity
In addition to its anticancer properties, 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide has demonstrated antimicrobial activity:
- Bacterial Inhibition : Research has shown that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various oxadiazole derivatives found that 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates its potential as a lead compound for developing new antimicrobial agents .
The biological activity of 5-Ethyl-N-methyl-1,2,4-oxadiazole-3-carboxamide is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : It inhibits enzymes such as histone deacetylases (HDACs), which play a role in gene expression regulation related to cancer progression.
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : It activates apoptotic pathways via mitochondrial dysfunction and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
